molecular formula C72H116O4P2S4Zn B13417830 Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS')-, (T-4)- CAS No. 65045-85-4

Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS')-, (T-4)-

Cat. No.: B13417830
CAS No.: 65045-85-4
M. Wt: 1301.3 g/mol
InChI Key: BXKIZHAMVSIEGH-UHFFFAOYSA-L
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Description

Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- is a complex organozinc compound known for its unique chemical properties and applications. This compound is characterized by the presence of zinc coordinated with bis(O,O-bis(4-dodecylphenyl) phosphorodithioate) ligands, which contribute to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- typically involves the reaction of zinc salts with O,O-bis(4-dodecylphenyl) phosphorodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Non-polar solvents such as toluene or hexane.

    Temperature: Moderate temperatures around 25-50°C.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: Reduction reactions can convert the compound into simpler zinc-containing species.

    Substitution: The phosphorodithioate ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, phosphines.

Major Products Formed

Scientific Research Applications

Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in biological systems and enzyme inhibition.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized as an additive in lubricants and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- involves its interaction with molecular targets such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with metal ions, affecting their availability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Zinc bis(p-dodecylphenyl) bis(dithiophosphate): Similar structure but different ligand arrangement.

    Zinc bis(2-ethylhexyl) bis(dithiophosphate): Different alkyl groups on the phosphorodithioate ligands.

    Zinc bis(phenyl) bis(dithiophosphate): Phenyl groups instead of dodecyl groups.

Uniqueness

Zinc, bis(O,O-bis(4-dodecylphenyl) phosphorodithioato-kappaS,kappaS’)-, (T-4)- is unique due to its long dodecyl chains, which impart distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and stability .

Properties

CAS No.

65045-85-4

Molecular Formula

C72H116O4P2S4Zn

Molecular Weight

1301.3 g/mol

IUPAC Name

zinc;bis[(4-dodecylphenyl)sulfanyl]phosphinate

InChI

InChI=1S/2C36H59O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)40-39(37,38)41-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h2*25-32H,3-24H2,1-2H3,(H,37,38);/q;;+2/p-2

InChI Key

BXKIZHAMVSIEGH-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)([O-])SC2=CC=C(C=C2)CCCCCCCCCCCC.CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)([O-])SC2=CC=C(C=C2)CCCCCCCCCCCC.[Zn+2]

Origin of Product

United States

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